molecular formula C9H10FNO4S B2392481 3-(2-Fluorobenzenesulfonamido)propanoic acid CAS No. 613657-21-9

3-(2-Fluorobenzenesulfonamido)propanoic acid

Cat. No.: B2392481
CAS No.: 613657-21-9
M. Wt: 247.24
InChI Key: IHHDUPWVGVAAMD-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzenesulfonamido)propanoic acid (CAS: 613657-21-9) is a sulfonamide derivative of propanoic acid with a 2-fluorophenyl group attached via a sulfonamide linkage. Its molecular formula is C₉H₁₀FNO₄S, and it has a molecular weight of 247.24 g/mol . This compound is primarily utilized as a pharmaceutical intermediate in drug discovery and development, reflecting its role in synthesizing bioactive molecules.

Properties

IUPAC Name

3-[(2-fluorophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHDUPWVGVAAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzenesulfonamido)propanoic acid typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 3-aminopropanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(2-Fluorobenzenesulfonamido)propanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorobenzenesulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the binding affinity of the compound to its target by participating in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-(2-fluorobenzenesulfonamido)propanoic acid, differing in substituent type, position, or additional functional groups. Key comparisons are summarized in Table 1.

Substituent Variations on the Benzene Ring

  • 3-(2-Chlorobenzenesulfonamido)propanoic acid (CAS: N/A; CID 2094179): Replaces fluorine with chlorine at the ortho position. Molecular formula: C₉H₁₀ClNO₄S; molecular weight: 263.70 g/mol. The chloro group increases molecular weight and may reduce solubility compared to the fluoro analog due to higher hydrophobicity .
  • 3-(3-Fluorobenzenesulfonamido)propanoic acid (hypothetical): Fluorine at the meta position instead of ortho.
  • 3-(2-Nitrobenzenesulfonamido)propanoic acid (CAS: N/A; e.g., compound in ): Features a nitro (-NO₂) group at the ortho position. Molecular weight: ~323.28 g/mol (estimated).

Additional Functional Groups

  • 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1396963-96-4): Incorporates a carbamoyl (-CONH₂) group at the 2-position of the propanoic acid chain. Molecular formula: C₁₀H₁₁N₂O₅FS; molecular weight: 290.26 g/mol.
  • 2-(3-Chloro-4-fluorobenzenesulfonamido)-3-phenylpropanoic acid (CAS: 1008956-65-7): Combines chloro and fluoro substituents on the benzene ring and adds a phenyl group to the propanoic acid chain. Molecular formula: C₁₅H₁₃ClFNO₄S; molecular weight: 357.78 g/mol. The bulky phenyl group may sterically hinder interactions in biological systems .

Table 1: Comparative Data for Sulfonamido Propanoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications References
3-(2-Fluorobenzenesulfonamido)propanoic acid 613657-21-9 C₉H₁₀FNO₄S 247.24 Ortho-fluoro, propanoic acid Pharmaceutical intermediate
3-(2-Chlorobenzenesulfonamido)propanoic acid N/A C₉H₁₀ClNO₄S 263.70 Ortho-chloro Research use
3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid 1396963-96-4 C₁₀H₁₁N₂O₅FS 290.26 Carbamoyl group at 2-position Drug impurity reference
3-(2-Nitrobenzenesulfonamido)propanoic acid N/A C₉H₁₀N₂O₆S ~323.28 Ortho-nitro Crystal structure studies
2-(3-Chloro-4-fluorobenzenesulfonamido)-3-phenylpropanoic acid 1008956-65-7 C₁₅H₁₃ClFNO₄S 357.78 Di-substituted (Cl, F) benzene, phenyl Biochemical research

Research Findings and Implications

Structural and Electronic Effects

  • Fluorine vs.
  • Nitro Group Impact : The nitro-substituted derivative () exhibits disordered solvent molecules in its crystal structure, complicating structural resolution .

Biological Activity

3-(2-Fluorobenzenesulfonamido)propanoic acid, also known by its CAS number 613657-21-9, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a propanoic acid backbone with a fluorobenzene moiety. Its molecular formula is C₉H₈FNO₃S, and it has a molecular weight of approximately 247.25 g/mol. The presence of the fluorine atom is believed to enhance its pharmacokinetic properties, including lipophilicity and metabolic stability.

The biological activity of 3-(2-Fluorobenzenesulfonamido)propanoic acid is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in folate metabolism, which is crucial for bacterial growth and proliferation. This mechanism is similar to other sulfonamide antibiotics that inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Cell Signaling Pathways : Research indicates that this compound may modulate cell signaling pathways, influencing gene expression and cellular metabolism. It can alter the function of proteins involved in these pathways, potentially leading to effects on cell proliferation and survival.

Antimicrobial Properties

The sulfonamide structure suggests potential antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various pathogens:

  • Bacterial Inhibition : Preliminary studies indicate that 3-(2-Fluorobenzenesulfonamido)propanoic acid may demonstrate antibacterial activity against common bacteria such as Escherichia coli and Staphylococcus aureus. This aligns with the known properties of sulfonamides as effective antibacterial agents.

Pharmacological Applications

The compound's unique structure positions it as a candidate for various therapeutic applications:

  • Cancer Research : It is being investigated as a small molecule inhibitor in cancer therapy due to its potential to interfere with cancer cell growth pathways.
  • Inflammatory Diseases : Given its mechanism of action, there is interest in exploring its effects on inflammatory conditions, potentially modulating immune responses through cytokine regulation .

Case Study Overview

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial efficacy of 3-(2-Fluorobenzenesulfonamido)propanoic acid against Candida albicans and other bacterial strains.
    • Methodology : In vitro assays were conducted at varying concentrations to assess growth inhibition.
    • Results : The compound exhibited notable antibacterial activity at concentrations above 64 µg/mL, suggesting potential for therapeutic use in treating bacterial infections.
  • Mechanistic Study :
    • Objective : To elucidate the mechanism by which the compound exerts its biological effects.
    • Methodology : Molecular docking studies were performed to predict binding interactions with target enzymes.
    • Results : The compound showed strong binding affinity towards dihydropteroate synthase, indicating a potential mechanism for its antibacterial effects.

Data Summary Table

Property/ActivityDescription
Molecular FormulaC₉H₈FNO₃S
Molecular Weight247.25 g/mol
Target EnzymeDihydropteroate synthase
Antimicrobial ActivityEffective against E. coli, S. aureus, etc.
Potential ApplicationsCancer therapy, inflammatory diseases

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